Cas no 31638-34-3 (2-(2-Aminomethylphenyl)benzoic acid)
2-(2-Aminomethylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Aminomethylphenyl)benzoic acid
- 2'-aminomethylbiphenyl-2-carboxylic acid
- (+/-) 2-aminomethyl-2'-carboxybiphenyl
- 2'-(aminomethyl)-biphenyl-2-carboxylic acid
- 2,6-DIOXASPIRO[3.3]HEPTANE
- aminomethyl-(1,1'-biphenyl)-2-carboxylic acid
- 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid
- SCHEMBL200710
- 2-[2-(aminomethyl)phenyl]benzoic acid
- IPUFFJSTKHPCBZ-UHFFFAOYSA-N
- 31638-34-3
-
- Inchi: 1S/C14H13NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,9,15H2,(H,16,17)
- InChI Key: IPUFFJSTKHPCBZ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1C=CC=CC=1CN)=O
Computed Properties
- Exact Mass: 227.09500
- Monoisotopic Mass: 227.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 3.21080
2-(2-Aminomethylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00CP1S-250mg |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 250mg |
$180.00 | 2025-02-11 | |
| Aaron | AR00CP1S-500mg |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 500mg |
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| Aaron | AR00CP1S-1g |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 1g |
$396.00 | 2025-02-11 | |
| 1PlusChem | 1P00COTG-250mg |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 250mg |
$163.00 | 2024-05-05 | |
| 1PlusChem | 1P00COTG-500mg |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 500mg |
$235.00 | 2024-05-05 | |
| 1PlusChem | 1P00COTG-1g |
2'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID |
31638-34-3 | 97% | 1g |
$342.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2116768-1g |
2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid |
31638-34-3 | 97% | 1g |
¥4802.00 | 2024-08-02 |
2-(2-Aminomethylphenyl)benzoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(2-Aminomethylphenyl)benzoic acid
Introduction to 2-(2-Aminomethylphenyl)benzoic acid (CAS No. 31638-34-3)
2-(2-Aminomethylphenyl)benzoic acid, identified by the Chemical Abstracts Service registry number 31638-34-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core substituted with an aniline-derived amine group, has garnered attention due to its versatile structural properties and potential applications in drug discovery and material science. The presence of both aromatic and amine functionalities makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(2-Aminomethylphenyl)benzoic acid consists of a benzene ring connected to a carboxylic acid group at one position and an amine-substituted phenyl ring at another. This dual functionality allows for diverse chemical modifications, enabling its incorporation into various pharmacophores. The compound’s solubility profile, stability under different conditions, and reactivity towards catalytic processes are key factors that influence its utility in synthetic pathways. Recent advancements in computational chemistry have further elucidated the molecule’s electronic properties, which are critical for understanding its behavior in biological systems.
In the realm of medicinal chemistry, 2-(2-Aminomethylphenyl)benzoic acid has been explored as a precursor for several drug candidates. Its scaffold is reminiscent of well-known bioactive molecules, suggesting potential therapeutic efficacy in areas such as anti-inflammatory and anticancer research. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity by serving as competitive inhibitors or substrates. The amine group, in particular, provides a site for hydrogen bonding interactions with biological targets, enhancing binding affinity.
Recent studies have highlighted the compound’s role in the development of metal-organic frameworks (MOFs) and supramolecular assemblies. The aromatic rings and polar functional groups contribute to its ability to form stable complexes with transition metals, making it a candidate for catalytic applications. These MOFs have shown promise in gas storage, separation technologies, and even as drug delivery systems. The versatility of 2-(2-Aminomethylphenyl)benzoic acid lies in its capacity to bridge organic synthesis with materials science, offering interdisciplinary solutions.
The synthesis of 2-(2-Aminomethylphenyl)benzoic acid typically involves multi-step organic reactions, including condensation reactions between aniline derivatives and appropriate carboxylic acid precursors. Advances in green chemistry have prompted researchers to explore more sustainable synthetic routes, such as catalytic amination and solvent-free reactions. These methods not only improve yield but also minimize waste generation, aligning with global efforts toward environmental stewardship.
Biologically, the compound has been studied for its potential interactions with cellular receptors and enzymes. Preliminary in vitro assays suggest that certain analogs may exhibit inhibitory effects on pathways associated with neurological disorders. While further research is needed to confirm these findings, the preliminary data underscore the importance of 2-(2-Aminomethylphenyl)benzoic acid as a structural motif in drug design. The combination of computational modeling and high-throughput screening techniques is accelerating the discovery process by rapidly evaluating candidate compounds.
The pharmaceutical industry continues to leverage this compound’s structural features to develop next-generation therapeutics. Its compatibility with various functional groups allows for fine-tuning of physicochemical properties such as solubility and metabolic stability. Additionally, its role as a building block in heterocyclic chemistry has expanded its utility beyond traditional applications. Researchers are increasingly exploring its potential in designing small molecules that can interact with complex biological networks.
In conclusion, 2-(2-Aminomethylphenyl)benzoic acid (CAS No. 31638-34-3) represents a cornerstone in modern chemical research due to its structural adaptability and functional diversity. Its contributions span from synthetic methodologies to potential therapeutic applications, underscoring its significance in both academic and industrial settings. As our understanding of molecular interactions deepens, this compound is poised to play an even more pivotal role in advancing pharmaceutical innovation.
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